![molecular formula C15H14N2O4 B1234933 3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1234933.png)
3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid
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Overview
Description
3-[[(3-methoxyanilino)-oxomethyl]amino]benzoic acid is a member of ureas.
Scientific Research Applications
Polyaniline Doping
3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid, a derivative of benzoic acid, can potentially be used in the doping of polyaniline. This process involves the use of substituted benzoic acids to enhance the conductivity of polyaniline salts, which has applications in advanced polymer technologies (Amarnath & Palaniappan, 2005).
Biosynthesis of Natural Products
As a precursor in the biosynthesis of natural products, this compound could play a role in the synthesis of various biologically active compounds. These include naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, all of which possess a range of biological activities (Kang, Shen, & Bai, 2012).
Schiff Base Synthesis
The compound is potentially useful in the synthesis of Schiff bases, which have applications in metal complex formation. These complexes are studied for their antibacterial and antifungal properties, indicating potential pharmaceutical applications (Mounika, Pragathi, & Gyanakumari, 2010).
Antibacterial Activity
Derivatives of 3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid, such as Schiff bases derived from 4-aminobenzoic acid, have been investigated for their antibacterial activity. This implies potential use in developing new antimicrobial agents (Parekh et al., 2005).
Crystalline Architecture Study
The study of its crystalline structures, such as in alkoxy-substituted benzoic acids, provides insights into molecular interactions and packing arrangements. This knowledge is critical in the field of crystallography and material science (Raffo et al., 2014).
Corrosion Inhibition
Substituted benzoic acid derivatives, including those similar to 3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid, are explored as corrosion inhibitors for metals. Their efficiency in protecting metals like steel in corrosive environments has significant implications in materials science (Okey et al., 2020).
Adsorption and Recovery Applications
Chemically modified activated carbons using derivatives of benzoic acid, including 3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid, have been studied for their ability to adsorb and recover metals from aqueous solutions. This has implications in environmental remediation and resource recovery (Gunjate et al., 2020).
Antibacterial Hybrid Derivatives
Novel ester/hybrid derivatives of similar benzoic acids have been synthesized and tested for potential antibacterial activity. Such compounds could contribute to the development of new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Molecular Feature Studies
Research into novel methoxyamino derivatives with acid-base and redox behavior provides insight into the molecular features of compounds like 3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid. These studies are vital in understanding chemical properties and reactions (Bem et al., 2018).
Herbicide Development
Compounds derived from benzoic acid, including methoxy and cyano derivatives, have been used in the development of herbicides. Understanding their behavior in plants can inform agricultural practices and the development of new phytocidal agents (Frear et al., 1972).
Microbial Biosynthesis
The compound can be part of microbial biosynthesis systems for producing building blocks like 3-amino-benzoic acid, which are essential in synthesizing various biologically active compounds (Zhang & Stephanopoulos, 2016).
Luminescent Properties in Coordination Compounds
Its derivatives have been used in studying the luminescent properties of lanthanide coordination compounds. The influence of electron-releasing or withdrawing substituents on photophysical properties is significant in materials science (Sivakumar et al., 2010).
Magnetism Studies
Studying the magnetism of compounds like 3-(N-tert-Butyl-N-aminoxyl)benzoic acid helps understand the magnetic properties of certain organic compounds, which has implications in materials science and electronics (Baskett & Lahti, 2005).
Molluscicidal and Antimicrobial Activity
Prenylated benzoic acid derivatives have shown significant antimicrobial and molluscicidal activities, indicating their potential use in pest control and pharmaceuticals (Orjala et al., 1993).
properties
Product Name |
3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-3-6-12(9-13)17-15(20)16-11-5-2-4-10(8-11)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
InChI Key |
QXLAKZRLCZHBIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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